molecular formula C20H24ClNO2 B14960239 4-(4-chloro-2-methylphenoxy)-N-[2-(propan-2-yl)phenyl]butanamide

4-(4-chloro-2-methylphenoxy)-N-[2-(propan-2-yl)phenyl]butanamide

Katalognummer: B14960239
Molekulargewicht: 345.9 g/mol
InChI-Schlüssel: RZJCEVWWSLWUBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-chloro-2-methylphenoxy)-N-[2-(propan-2-yl)phenyl]butanamide is a synthetic organic compound with a complex molecular structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)-N-[2-(propan-2-yl)phenyl]butanamide typically involves multiple steps. One common method involves the reaction of 4-chloro-2-methylphenol with butanoyl chloride to form an intermediate, which is then reacted with 2-(propan-2-yl)aniline under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-chloro-2-methylphenoxy)-N-[2-(propan-2-yl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

4-(4-chloro-2-methylphenoxy)-N-[2-(propan-2-yl)phenyl]butanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-[2-(propan-2-yl)phenyl]butanamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-chloro-2-methylphenoxyacetic acid: A related compound with similar structural features.

    2-(4-chloro-2-methylphenoxy)ethylamine: Another compound with a similar phenoxy group.

Uniqueness

4-(4-chloro-2-methylphenoxy)-N-[2-(propan-2-yl)phenyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a range of reactions and applications that may not be possible with similar compounds.

Eigenschaften

Molekularformel

C20H24ClNO2

Molekulargewicht

345.9 g/mol

IUPAC-Name

4-(4-chloro-2-methylphenoxy)-N-(2-propan-2-ylphenyl)butanamide

InChI

InChI=1S/C20H24ClNO2/c1-14(2)17-7-4-5-8-18(17)22-20(23)9-6-12-24-19-11-10-16(21)13-15(19)3/h4-5,7-8,10-11,13-14H,6,9,12H2,1-3H3,(H,22,23)

InChI-Schlüssel

RZJCEVWWSLWUBW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CC=CC=C2C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.